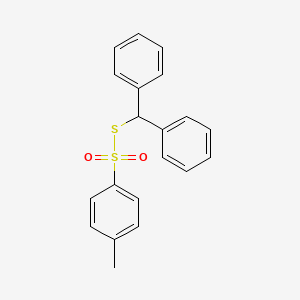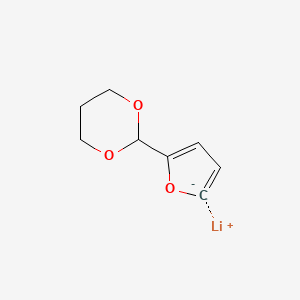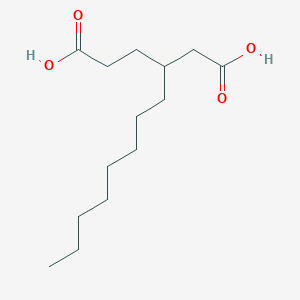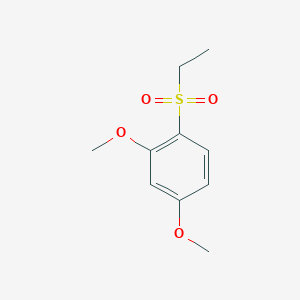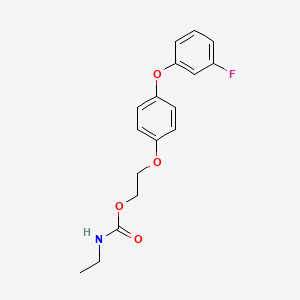
Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester is a chemical compound with the molecular formula C19H20FNO5 It is known for its complex structure, which includes a carbamate group, an ethyl ester, and fluorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester typically involves the reaction of ethyl carbamate with 2-(4-(3-fluorophenoxy)phenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions can be performed using agents like or .
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy groups, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action can include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, hydroxy-, ethyl ester
Comparison: Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester is unique due to the presence of the fluorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
85983-12-6 |
|---|---|
Fórmula molecular |
C17H18FNO4 |
Peso molecular |
319.33 g/mol |
Nombre IUPAC |
2-[4-(3-fluorophenoxy)phenoxy]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C17H18FNO4/c1-2-19-17(20)22-11-10-21-14-6-8-15(9-7-14)23-16-5-3-4-13(18)12-16/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
Clave InChI |
SFSWSVHUCMJAMU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
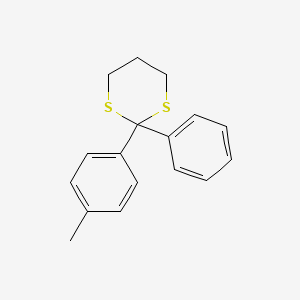
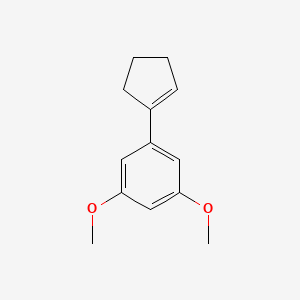
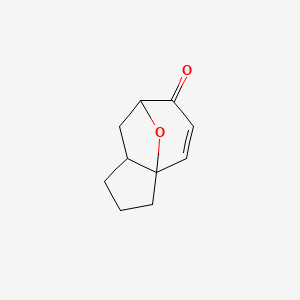
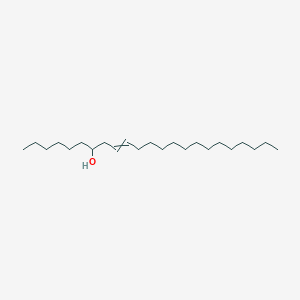
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)



